7-Chloro-4-hydroxy-3-nitroquinoline

Vue d'ensemble

Description

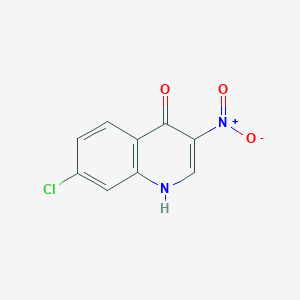

7-Chloro-4-hydroxy-3-nitroquinoline is a quinoline derivative with the molecular formula C9H5ClN2O3. This compound is characterized by the presence of a chlorine atom at the 7th position, a hydroxyl group at the 4th position, and a nitro group at the 3rd position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-hydroxy-3-nitroquinoline typically involves the nitration of 7-chloro-4-hydroxyquinoline. The process can be summarized as follows:

Starting Material: 7-Chloro-4-hydroxyquinoline.

Nitration Reaction: The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically conducted at a controlled temperature to avoid over-nitration.

Isolation and Purification: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance yield and purity. The use of greener and more sustainable methods, such as microwave-assisted synthesis and solvent-free conditions, is also being explored to minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

7-Chloro-4-hydroxy-3-nitroquinoline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

Substitution: Amines, thiols, and other nucleophiles.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 7-Chloro-4-hydroxy-3-aminoquinoline.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Oxidation: 7-Chloro-4-oxo-3-nitroquinoline.

Applications De Recherche Scientifique

7-Chloro-4-hydroxy-3-nitroquinoline exhibits a range of biological activities that make it a subject of interest for researchers:

- Antimicrobial Properties : The presence of nitro and chloro groups in the quinoline structure contributes to its antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents .

- Anticancer Activity : Research indicates that derivatives of 7-chloroquinoline possess anticancer properties. For instance, a series of 7-chloro-(4-thioalkylquinoline) derivatives were synthesized and tested against multiple human cancer cell lines. Some derivatives demonstrated significant cytotoxicity, indicating the potential for further development as anticancer drugs .

- Antimalarial Activity : Similar to its analogs, this compound may exhibit antimalarial effects. Quinoline derivatives have historically been used to treat malaria, and ongoing research aims to optimize their efficacy and reduce side effects .

Case Study 1: Anticancer Potential

A study investigated the cytotoxic effects of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives against eight human cancer cell lines. The results indicated that certain compounds exhibited selective toxicity towards cancer cells while sparing non-tumor cells, highlighting their potential as targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

In another study, researchers evaluated the antimicrobial activity of this compound against various bacterial strains. The findings demonstrated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its utility in developing new antimicrobial agents .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Antibacterial properties |

| 3-Nitroquinoline | Nitro group at position 3 | Antimicrobial activity |

| 6-Fluoro-4-hydroxyquinoline | Fluorine at position 6 | Antiviral properties |

| This compound | Chlorine instead of fluorine at position 7 | Potential enzyme inhibition |

Mécanisme D'action

The mechanism of action of 7-Chloro-4-hydroxy-3-nitroquinoline depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction.

Comparaison Avec Des Composés Similaires

Similar Compounds

7-Chloro-4-hydroxyquinoline: Lacks the nitro group at the 3rd position.

4-Hydroxy-3-nitroquinoline: Lacks the chlorine atom at the 7th position.

7-Chloro-3-nitroquinoline: Lacks the hydroxyl group at the 4th position.

Uniqueness

7-Chloro-4-hydroxy-3-nitroquinoline is unique due to the presence of all three functional groups (chlorine, hydroxyl, and nitro) on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Activité Biologique

7-Chloro-4-hydroxy-3-nitroquinoline (C_10H_6ClN_3O_3) is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a quinoline core with chloro, hydroxy, and nitro substituents that contribute to its biological properties. The presence of these functional groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

- Cytotoxicity : The compound exhibits cytotoxic effects on several cancer cell lines. Its mechanism involves the induction of apoptosis and disruption of the cell cycle, particularly affecting the G2/M transition.

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, inhibiting the growth of specific bacterial strains.

- Antioxidant Properties : The compound can scavenge free radicals, reducing oxidative stress in cells.

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound across various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 2.5 | Induction of apoptosis |

| HCT116 (Colorectal) | 1.8 | Cell cycle arrest in G2/M phase |

| K562 (Leukemia) | 3.0 | Reactive oxygen species generation |

| U2OS (Osteosarcoma) | 2.0 | Disruption of mitochondrial function |

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Case Studies

- Case Study on Colorectal Cancer : In a study involving HCT116 cells, treatment with this compound resulted in significant cell death at concentrations as low as 1.8 µM. Flow cytometry analysis indicated an accumulation of cells in the G2/M phase, suggesting effective cell cycle arrest.

- Antimicrobial Efficacy : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL, indicating potential for use in treating bacterial infections.

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

- Selectivity for Cancer Cells : The compound shows higher selectivity for cancerous cells compared to non-malignant cells, making it a promising candidate for targeted cancer therapy.

- Combination Therapies : Preliminary studies suggest that combining this compound with existing chemotherapeutic agents may enhance overall efficacy and reduce resistance in cancer cells.

Propriétés

IUPAC Name |

7-chloro-3-nitro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O3/c10-5-1-2-6-7(3-5)11-4-8(9(6)13)12(14)15/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVZBMGSTIUGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C(C2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276931 | |

| Record name | 7-Chloro-4-hydroxy-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5350-50-5 | |

| Record name | 5350-50-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5350-50-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-4-hydroxy-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.